![molecular formula C27H26N2O6 B2917126 3-氨基-2-(叔丁氧羰基)-5-({[(9H-芴-9-基)甲氧基]羰基}氨基)苯甲酸 CAS No. 779335-06-7](/img/no-structure.png)

3-氨基-2-(叔丁氧羰基)-5-({[(9H-芴-9-基)甲氧基]羰基}氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

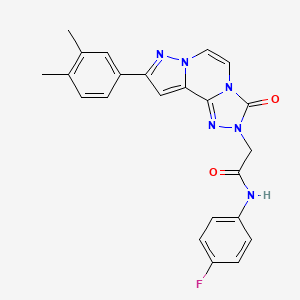

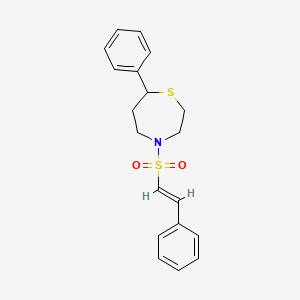

The molecule is a complex organic compound that contains several functional groups, including an amino group (-NH2), a carboxylic acid group (-COOH), a tert-butoxycarbonyl group (t-Boc), and a fluorenylmethyloxycarbonyl group (Fmoc) . These groups are common in peptide synthesis, suggesting that this compound may be used in such applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods common in peptide chemistry. For example, the Fmoc and t-Boc groups are often used as protecting groups in peptide synthesis, which can be added and removed under specific conditions .科学研究应用

固相肽合成

该化合物在受保护肽段的固相合成中起着至关重要的作用。它因其保护基团能力而被利用,特别是 9-芴甲氧羰基 (Fmoc) 基团用于 Nα-氨基保护,叔丁基醚、酯和氨基甲酸酯用于侧链保护。这种方法允许合成完全受保护的肽酸,这对于片段缩合研究至关重要,通过用含三氟乙酸的混合物裂解所得的 tris(烷氧基)苄基酯锚定连接,提供优异的产率和纯度 (Albericio & Bárány,1991)。

非蛋白氨基酸的合成

该分子在非蛋白氨基酸及其衍生物的合成中发挥着重要作用,展示了其在扩展用于肽和蛋白质工程的工具包方面的多功能性和实用性。例如,该分子的衍生物已经由氨基酸合成,总体产率良好,突出了其在创建新型肽结构方面的潜力 (Adamczyk & Reddy,2001)。

对映选择性合成

该分子还可用作对映选择性合成氨基酸衍生物的起点或中间体,例如 2-取代 3-氨基丙酸 (β-丙氨酸) 衍生物。这些过程通常涉及合成当量 [H2NCH2]+ 对源自手性 3-酰基-1,3-恶唑烷-2-酮的烯醇进行亲电攻击,证明了该化合物在生产对映选择性富集的化学实体中的效用 (Arvanitis 等人,1998)。

用二茂铁氨基酸衍生物进行肽合成

进一步扩大其适用性,该化合物用于从溶液中的二茂铁氨基酸开始合成二肽和三肽,表明其在均配和杂双金属肽开发中的潜力。这展示了该化合物在创造具有独特电子和结构性质的肽方面的创新用途 (Sehnert 等人,2001)。

神经氨酸类似物的寡聚体合成

此外,该分子已用于从酰胺连接的神经氨酸类似物衍生的寡聚体的有效合成中,进一步强调了其在复杂生物分子的合成和生物医学研究中的潜在应用中的作用 (Gregar & Gervay-Hague,2004)。

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the carboxylic acid. The Fmoc group is then removed, and the amine group is deprotected. The final step involves the introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine group.", "Starting Materials": [ "3-Amino-5-nitrobenzoic acid", "9H-Fluorene-9-methanol", "Di-tert-butyl dicarbonate", "N,N-Dimethylformamide", "Triethylamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "1. Protection of the amine group with di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield 3-Amino-5-nitrobenzoic acid tert-butyl ester", "2. Introduction of the Fmoc protecting group on the carboxylic acid using 9H-fluorene-9-methanol and di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid tert-butyl ester", "3. Removal of the Fmoc protecting group using 20% piperidine in N,N-dimethylformamide to yield 3-Amino-2-(tert-butoxycarbonyl)-5-((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid tert-butyl ester", "4. Deprotection of the amine group using hydrochloric acid in methanol to yield 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid", "5. Introduction of the Boc protecting group on the amine group using di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield the final product, 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid tert-butyl ester" ] } | |

CAS 编号 |

779335-06-7 |

产品名称 |

3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid |

分子式 |

C27H26N2O6 |

分子量 |

474.513 |

IUPAC 名称 |

3-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |

InChI |

InChI=1S/C27H26N2O6/c1-27(2,3)35-25(32)23-20(24(30)31)12-15(13-22(23)28)29-26(33)34-14-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-13,21H,14,28H2,1-3H3,(H,29,33)(H,30,31) |

InChI 键 |

GIMFMNIAQVMBHJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2917046.png)

![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)

![2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile](/img/structure/B2917053.png)

![2-(Iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B2917055.png)

![1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2917059.png)

![5-(furan-2-yl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2917062.png)

![Propan-2-yl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917065.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)